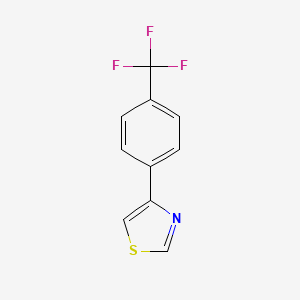

4-(4-(Trifluoromethyl)phenyl)thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NS/c11-10(12,13)8-3-1-7(2-4-8)9-5-15-6-14-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZFWOKKKQLBAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592566 | |

| Record name | 4-[4-(Trifluoromethyl)phenyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939805-20-6 | |

| Record name | 4-[4-(Trifluoromethyl)phenyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Trifluoromethyl Phenyl Thiazole and Its Derivatives

General Synthetic Strategies for Thiazole (B1198619) Ring Construction

The synthesis of the thiazole ring, a cornerstone of many chemical and pharmaceutical compounds, is primarily achieved through several well-established methodologies. nih.gov These strategies form the foundation for creating more complex derivatives, including the target compound.

The most prominent and widely utilized method is the Hantzsch thiazole synthesis . nih.govnumberanalytics.comijarsct.co.in First described in 1887, this reaction involves the cyclocondensation of an α-halocarbonyl compound (such as an α-haloketone) with a thioamide or a related compound containing an N-C-S fragment, like thiourea (B124793) or thiosemicarbazide (B42300). nih.govijarsct.co.in The versatility of this method allows for the introduction of various substituents at positions 2, 4, and 5 of the thiazole ring by choosing the appropriate starting materials. nih.gov

Another classical approach is the Gabriel synthesis , which facilitates the formation of 2,5-disubstituted thiazole derivatives. analis.com.my This method involves the cyclization of α-acylaminoketones upon heating with a stoichiometric amount of a thionating agent, typically phosphorus pentasulfide. nih.govanalis.com.myencyclopedia.pub

The Cook-Heilbron synthesis offers a route specifically to 5-aminothiazoles. numberanalytics.comwikipedia.org This reaction proceeds under mild conditions, involving the treatment of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates. wikipedia.orgcutm.ac.in When carbon disulfide is used, the reaction yields 5-amino-2-mercaptothiazole compounds. encyclopedia.pub

While these three methods are the most common, other strategies exist, though they often suffer from drawbacks like longer reaction times or lower yields. analis.com.my

Table 1: Overview of General Thiazole Synthesis Methods

| Synthesis Method | Key Reactants | Resulting Thiazole | Key Features |

|---|---|---|---|

| Hantzsch Synthesis | α-Halocarbonyl + Thioamide/Thiourea | Substituted Thiazoles | Highly versatile and widely used for alkyl, aryl, or heteroaryl substituted thiazoles. nih.govijarsct.co.in |

| Gabriel Synthesis | α-Acylaminoketone + Phosphorus Pentasulfide | 2,5-Disubstituted Thiazoles | Involves ring closure via thionation. analis.com.myencyclopedia.pub |

| Cook-Heilbron Synthesis | α-Aminonitrile + Carbon Disulfide (or similar) | 5-Aminothiazoles | Proceeds under mild conditions. wikipedia.orgcutm.ac.in |

Targeted Synthesis of 4-(4-(Trifluoromethyl)phenyl)thiazole Scaffolds

The specific synthesis of the this compound core is most effectively achieved using a Hantzsch-type reaction, which allows for the precise placement of the trifluoromethylphenyl group at the C4 position of the thiazole ring. tandfonline.comresearchgate.net

Strategies Employing Trifluoromethylated Phenyl Precursors

The key to forming the target scaffold is the use of a starting material that already contains the 4-(trifluoromethyl)phenyl moiety. A common and effective precursor is an α-haloketone, specifically 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one . This compound serves as the C4-C5 building block of the thiazole ring.

Another strategy involves using 4-(trifluoromethyl)benzaldehyde . tandfonline.com In one documented approach, the aldehyde is first reacted with thiosemicarbazide to form a thiosemicarbazone. tandfonline.com This intermediate, which contains the necessary N-C-S fragment, can then be cyclized with an α-haloketone to form the thiazole ring, resulting in a 2-hydrazinyl-substituted thiazole derivative. tandfonline.comnih.gov

A similar pathway involves the synthesis of N-phenyl-4-(trifluoromethyl)thiazol-2-amine, which can be achieved by reacting 3-bromo-1,1,1-trifluoroacetone (B149082) with N-phenylthiourea. thieme-connect.comresearchgate.net This places the trifluoromethyl group directly at the C4 position.

Cyclization Reactions and Thiazole Formation

The formation of the thiazole ring from these precursors is a cyclization reaction, typically following the Hantzsch mechanism. tandfonline.comresearchgate.net The reaction involves the condensation of the α-haloketone (e.g., 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one) with a thioamide-containing compound. nih.gov

For instance, the reaction with thiourea leads to the formation of 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole . nanobioletters.com This reaction provides a versatile entry point, as the 2-amino group can be further modified. mdpi.comasianpubs.org The general procedure involves refluxing the α-haloketone and the substituted thiourea in a solvent like ethanol (B145695). mdpi.com

Table 2: Example Synthesis of this compound Derivatives

| Precursor 1 | Precursor 2 | Product | Synthesis Type |

|---|---|---|---|

| 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one | Thiourea | 2-Amino-4-(4-(trifluoromethyl)phenyl)thiazole | Hantzsch Cyclization |

| 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one | N-Methylthiourea | N-Methyl-4-(4-(trifluoromethyl)phenyl)thiazol-2-amine | Hantzsch Cyclization |

| 4-(Trifluoromethyl)benzaldehyde-thiosemicarbazone | α-Haloketone | 2-(2-Arylidenehydrazinyl)-4-(4-(trifluoromethyl)phenyl)thiazole derivative | Hantzsch-type Cyclization tandfonline.comnih.gov |

| 3-Bromo-1,1,1-trifluoroacetone | N-Phenylthiourea | N-Phenyl-4-(trifluoromethyl)thiazol-2-amine | Hantzsch Cyclization thieme-connect.comresearchgate.net |

Derivatization Approaches for Functionalization at Different Positions

Once the core this compound scaffold is synthesized, it can be further modified at several positions to create a library of related compounds. Derivatization is the process of chemically modifying a compound to produce a new one with different properties suitable for further analysis or application. sdiarticle4.comresearchgate.net

Modification at the Thiazole Nitrogen (N3)

The nitrogen atom at the N3 position of the thiazole ring possesses a lone pair of electrons, making it basic and nucleophilic. pharmaguideline.com This allows for straightforward derivatization through alkylation. The reaction of a thiazole with an alkyl halide results in the formation of a thiazolium salt . pharmaguideline.com This process, known as N-alkylation, places a positive charge on the thiazole ring, which is stabilized by resonance. pharmaguideline.com

Alternatively, N-substituted thiazolium salts can be synthesized directly through a modified Hantzsch reaction by using an N-monosubstituted thioamide as the starting material, which cyclizes with an α-halocarbonyl compound to yield the N-aryl or N-alkyl thiazolium product. tandfonline.com

Substitution on the Phenyl Ring

Modifying the phenyl ring of a pre-formed this compound scaffold via electrophilic aromatic substitution is challenging. The trifluoromethyl (-CF3) group is strongly electron-withdrawing and acts as a deactivating meta-director for electrophilic attack.

Research into the direct arylation of 4-phenylthiazole (B157171) has shown that the parent molecule is generally unreactive in ruthenium-catalyzed reactions. researchgate.net However, the reactivity can be enhanced by introducing an aryl group at the C5-position of the thiazole ring, which then allows for selective mono-arylation on the C4-phenyl ring. researchgate.net A more common and predictable strategy for introducing additional substituents onto the phenyl ring is to start with an already functionalized precursor during the initial Hantzsch synthesis. For example, one could begin the synthesis with a derivative of 4-(trifluoromethyl)benzoic acid or 4-(trifluoromethyl)acetophenone that already contains the desired additional groups, thereby building the complexity into the molecule from the outset.

Compound Name Index

Introduction of Side Chains and Heterocyclic Hybrids (e.g., Pyrazoline, Hydrazone, Carboxamide)

The core structure of this compound can be further elaborated by introducing various side chains and heterocyclic systems to modulate its physicochemical and biological properties. Common strategies involve the derivatization of functional groups on the thiazole ring, leading to the formation of hybrids incorporating pyrazoline, hydrazone, and carboxamide moieties.

Pyrazoline Hybrids:

The synthesis of thiazolyl-pyrazoline hybrids often involves a multi-step approach. A common pathway begins with the synthesis of pyrazoline carbothioamides, which serve as key building blocks. nih.gov These intermediates can then be reacted with α-haloketones or hydrazonoyl halides to construct the thiazole ring. nih.govnih.gov For instance, the reaction of 3-(2-thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with chloroacetone (B47974) derivatives in ethanol can yield the corresponding thiazolylpyrazoline derivatives. epa.gov This hybridization of thiazole and pyrazoline moieties is a recognized strategy in medicinal chemistry to create novel compounds with potentially enhanced therapeutic activities. ekb.eg The combination of these two heterocyclic frameworks has been shown to produce molecules with significant biological potential. nih.gov

A series of thiazolyl-pyrazoline derivatives were designed and synthesized by combining thiazole and pyrazoline moieties, starting from pyrazoline carbothioamides. nih.gov These derivatives were developed as potential inhibitors of EGFR/HER2. nih.gov

Hydrazone Derivatives:

Hydrazone derivatives of this compound are typically synthesized through the condensation of a carbohydrazide (B1668358) intermediate with various substituted aldehydes or ketones. For example, new series of hydrazones have been synthesized by reacting 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide with differently substituted benzaldehydes in good yields. The resulting hydrazones often exhibit a range of biological activities. The formation of these hydrazone linkages can be confirmed by spectroscopic methods. mdpi.com

Carboxamide Derivatives:

The synthesis of carboxamide derivatives of this compound is a common strategy for creating analogues with diverse functionalities. These are generally prepared by reacting a thiazole carboxylic acid with a variety of amines. For instance, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives have been synthesized. mdpi.comchemhelpasap.com The synthesis involves the preparation of the key intermediate, 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, which is then coupled with different amines to yield the final carboxamide products. mdpi.com In some cases, the reaction is facilitated by coupling agents like EDCI and DMAP. nih.gov The resulting carboxamide derivatives have been explored for various applications, including as potential c-Met kinase inhibitors. nih.gov

Below is a table summarizing selected examples of synthesized derivatives:

| Derivative Type | Starting Materials | Key Reaction | Reference |

| Pyrazoline Hybrid | Pyrazoline carbothioamides, α-haloketones/hydrazonoyl halides | Cyclocondensation | nih.govnih.gov |

| Hydrazone | 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide, substituted benzaldehydes | Condensation | |

| Carboxamide | 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, various amines | Amide coupling | mdpi.comnih.gov |

Advanced Trifluoromethylation Techniques Relevant to Thiazole Systems

The introduction of a trifluoromethyl (CF3) group is a key step in the synthesis of this compound and its analogues. While classical methods exist, advanced techniques offer improved efficiency, milder reaction conditions, and broader substrate scope. Photoredox catalysis has emerged as a particularly powerful tool for the trifluoromethylation of heterocyclic systems, including thiazoles. nih.govnih.gov

Visible light photoredox catalysis enables the generation of trifluoromethyl radicals from stable and readily available precursors under mild conditions. nih.gov This method has been successfully applied to the trifluoromethylation of a variety of five- and six-membered heteroarenes. nih.gov The process typically involves a photocatalyst, such as a ruthenium or iridium complex, that absorbs visible light and initiates a single-electron transfer (SET) process to generate the CF3 radical from a suitable source like triflyl chloride or sodium triflinate. nih.govrsc.org

The reaction is often performed at room temperature and shows good functional group tolerance. nih.gov For instance, the trifluoromethylation of five-membered heterocycles has been achieved with high efficiency using a household fluorescent light source in the presence of a photocatalyst. nih.gov Continuous flow microreactors have also been employed to enhance the efficiency and scalability of these photocatalytic trifluoromethylation reactions. nih.gov

Another advanced approach involves the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor under visible light irradiation, which can proceed even without a photoredox catalyst through the formation of an electron donor-acceptor (EDA) complex. cas.cnrsc.org Organophotoredox catalysis, using organic dyes as photosensitizers, also provides a metal-free alternative for trifluoromethylation reactions. chemrxiv.org

These modern trifluoromethylation methods are highly relevant to the synthesis of this compound, as they can be applied to the direct trifluoromethylation of the phenyl ring prior to thiazole ring formation or potentially to the direct C-H trifluoromethylation of a pre-formed phenylthiazole scaffold.

The table below highlights some advanced trifluoromethylation reagents and their applications.

| Trifluoromethylating Agent | Catalysis/Conditions | Substrate Type | Reference |

| Triflyl chloride (CF3SO2Cl) | Ru(phen)3Cl2, visible light | Heteroarenes | nih.gov |

| Sodium triflinate (CF3SO2Na) | Benzophenone derivatives, UV light; Iridium complex, visible light | Olefins, (hetero)aromatics | rsc.org |

| Trifluoromethyl phenyl sulfone | Visible light (catalyst-free) | Thiophenols | cas.cnrsc.org |

Pharmacological and Biological Activities of 4 4 Trifluoromethyl Phenyl Thiazole Derivatives

Antimicrobial Activity

Derivatives of 4-(4-(trifluoromethyl)phenyl)thiazole have demonstrated notable efficacy against a variety of microbial pathogens, including bacteria, fungi, and mycobacteria.

The antibacterial potential of thiazole (B1198619) derivatives containing the 4-(trifluoromethyl)phenyl group has been evaluated against both Gram-positive and Gram-negative bacteria. In one study, a novel aminothiazole derivative featuring a 4-trifluoromethylphenyl substituent on the thiazole ring was identified as one of the most active antibacterial agents against Escherichia coli. This same compound also demonstrated the highest antibacterial activity against Bacillus subtilis when compared to other tested variants. nih.gov

Another area of research involves N-phenyl-4-(trifluoromethyl)thiazol-2-amine derivatives. Certain compounds from this class have exhibited potent bactericidal activity against Clostridioides difficile strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 1 μg/mL. nih.gov Furthermore, these specific derivatives were shown to be bactericidal, with Minimum Bactericidal Concentration (MBC) values between 0.25 and 1 μg/mL. nih.gov

| Derivative Class | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| Aminothiazole with 4-trifluoromethylphenyl substituent | Escherichia coli | Among the most active agents tested. | nih.gov |

| Aminothiazole with 4-trifluoromethylphenyl substituent | Bacillus subtilis | Highest activity among tested compounds. | nih.gov |

| N-phenyl-4-(trifluoromethyl)thiazol-2-amine derivatives | Clostridioides difficile | Potent activity with MIC values of 0.125-1 μg/mL. | nih.gov |

The antifungal properties of compounds containing the trifluoromethylphenyl moiety have been explored against various fungal pathogens. A series of newly synthesized thiazole derivatives incorporating a cyclopropane (B1198618) system has shown promising activity against clinical isolates of Candida albicans. nih.gov These derivatives exhibited very strong antifungal effects, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL, which were comparable or even superior to the standard antifungal drug nystatin. nih.gov The mechanism of action for these compounds may involve disruption of the fungal cell wall or cell membrane. nih.gov

In the context of plant pathogens, research into related structures has also yielded positive results. A series of 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine compounds were synthesized and tested against Botrytis cinerea, a significant agricultural fungal pathogen. nih.gov Several of these compounds displayed excellent fungicidal activity, with some showing higher efficacy than the commercial fungicide pyrimethanil (B132214) in greenhouse tests. nih.gov

| Derivative Class | Fungal Species | Observed Activity | Reference |

|---|---|---|---|

| Thiazole derivatives with a cyclopropane system | Candida albicans | MIC values ranging from 0.008 to 7.81 µg/mL. | nih.gov |

| 4-Phenyl-6-trifluoromethyl-2-amino-pyrimidines | Botrytis cinerea | Activity was significantly higher than the fungicide pyrimethanil. | nih.gov |

The development of novel agents against Mycobacterium tuberculosis (Mtb) is a critical area of research. While direct studies on this compound are limited, related structures have shown significant promise. In a whole-cell screen against Mtb, a series of trifluoromethyl pyrimidinone compounds were identified, with the most promising molecule showing a Minimum Inhibitory Concentration (MIC) at 90% inhibition (IC90) of 4.9 μM and no cytotoxicity against HepG2 cells. nih.gov These compounds were also found to be rapidly bactericidal against replicating Mtb. nih.gov

Other research has focused on different thiazole scaffolds. A series of substituted 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives exhibited good anti-tubercular activities against the Mtb H37Rv strain, with MIC values ranging from 1 µM to 61.2 µM. benthamscience.com Additionally, novel 4-amino-3,5-di(substituted)thiazolin-2(3H)thione/ones were designed and showed potent antimycobacterial activity, with some compounds having MIC values between 1-2 µg/mL against the H37Rv strain. researchgate.net These findings highlight the potential of the thiazole and trifluoromethyl moieties as building blocks for new anti-tubercular drugs. benthamscience.comresearchgate.netmdpi.commdpi.com

Anticancer Activity and Cytotoxicity

Derivatives of this compound have emerged as a significant class of compounds with potent anticancer and cytotoxic activities, acting through various mechanisms to inhibit cancer cell growth and survival.

The cytotoxic effects of these derivatives have been documented across a wide array of human cancer cell lines. A study on novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives demonstrated their anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cell lines. acs.org

Another series of 2,4-disubstituted thiazole derivatives showed potent cytotoxic activity against HepG2 (liver), MCF-7 (breast), HCT116 (colon), and HeLa (cervical) cancer cells. nih.govresearchgate.net For instance, one derivative exhibited a lethal effect on the HepG2 cell line with an IC50 value of 3.35 µM, surpassing the reference drug combretastatin (B1194345) A-4. researchgate.net The same compound showed cytotoxic activity against HCT-116 cells comparable to the reference drug. researchgate.net

Furthermore, novel thiazole derivatives featuring a phenyl sulfonyl moiety potently inhibited the growth of WM266.4 melanoma cells, with IC50 values ranging from 1.24 to 17.1 μM. Several of these compounds were significantly more potent than the clinical drug dabrafenib (B601069) against this B-RAFV600E-mutated melanoma cell line.

| Derivative Class | Cell Line | Cancer Type | IC50 / Activity | Reference |

|---|---|---|---|---|

| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamides | A-549 | Lung | Moderate Activity | acs.org |

| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamides | Bel7402 | Liver | Moderate Activity | acs.org |

| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamides | HCT-8 | Intestine | Moderate Activity | acs.org |

| 2,4-Disubstituted thiazole derivatives | HepG2 | Liver | IC50 values from 3.35 µM | nih.govresearchgate.net |

| MCF-7 | Breast | Superior activity to reference drug | nih.govresearchgate.net | |

| HCT116 | Colon | IC50 values from 5.32 µM | nih.govresearchgate.netresearchgate.net | |

| HeLa | Cervical | Superior activity to reference drug | nih.govresearchgate.net | |

| Thiazole derivatives with phenyl sulfonyl moiety | WM266.4 | Melanoma | IC50 values from 1.24 µM |

Beyond general cytotoxicity, research has identified specific molecular targets and pathways modulated by these compounds.

BRAF V600E Inhibition: Several studies have focused on designing this compound derivatives as inhibitors of the BRAF V600E kinase, a common mutation in melanoma. Novel thiazole derivatives with a phenyl sulfonyl moiety were developed as BRAF V600E inhibitors based on the structure of the approved drug dabrafenib. These compounds showed significant inhibition at nanomolar levels, with some derivatives demonstrating superior inhibitory activity to dabrafenib.

FLT3-ITD Mutation Inhibition: The FMS-like tyrosine kinase 3 (FLT3) receptor is a key target in acute myeloid leukemia (AML), especially in cases with internal tandem duplication (FLT3-ITD) mutations. While not strictly thiazoles, related heterocyclic structures containing the crucial 3-(4-(trifluoromethyl)phenyl) group have been investigated. A series of imidazo[1,2-b]pyridazines were developed, and one compound, 6-chloro-3-(4-(trifluoromethyl)phenyl)-N-(4-(1-pyrrolidinylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-8-amine, showed potent nanomolar inhibitory activity against recombinant FLT3-ITD.

Tubulin Polymerization Inhibition: Microtubules are essential for cell division, making them an attractive target for anticancer drugs. A new series of 2,4-disubstituted thiazole derivatives were synthesized and evaluated as tubulin polymerization inhibitors. nih.govresearchgate.net Several of these compounds were found to remarkably inhibit tubulin polymerization, with IC50 values that exceeded the potency of the reference drug combretastatin A-4. nih.govresearchgate.net For example, compounds designated 7c and 9a had IC50 values of 2.00 µM and 2.38 µM, respectively, compared to 2.96 µM for combretastatin A-4. nih.gov This inhibition of microtubule formation disrupts the cell cycle, leading to cancer cell death. nih.govresearchgate.netmdpi.combioworld.com

| Compound ID | Description | Tubulin Polymerization IC50 (µM) | Reference |

|---|---|---|---|

| 5c | 2,4-Disubstituted thiazole derivative | 2.95 ± 0.18 | nih.gov |

| 7c | 2,4-Disubstituted thiazole derivative | 2.00 ± 0.12 | nih.gov |

| 9a | 2,4-Disubstituted thiazole derivative | 2.38 ± 0.14 | nih.gov |

| Combretastatin A-4 (Reference) | Natural stilbenoid inhibitor | 2.96 ± 0.18 | nih.gov |

Table of Mentioned Compounds

| Compound Name/Class |

|---|

| This compound |

| Aminothiazole derivatives |

| N-phenyl-4-(trifluoromethyl)thiazol-2-amine |

| Thiazole derivatives with a cyclopropane system |

| 4-Phenyl-6-trifluoromethyl-2-amino-pyrimidines |

| Trifluoromethyl pyrimidinone compounds |

| 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives |

| 4-amino-3,5-di(substituted)thiazolin-2(3H)thione/ones |

| 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives |

| 2,4-Disubstituted thiazole derivatives |

| Thiazole derivatives with phenyl sulfonyl moiety |

| 6-chloro-3-(4-(trifluoromethyl)phenyl)-N-(4-(1-pyrrolidinylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-8-amine |

| Nystatin |

| Pyrimethanil |

| Combretastatin A-4 |

| Dabrafenib |

Antiviral Activity

The emergence of drug-resistant viral strains necessitates the development of new and effective antiviral agents. nih.gov Thiazole derivatives have been reported to inhibit a wide range of viruses, including influenza viruses, coronaviruses, and herpes viruses. nih.gov The introduction of a trifluoromethyl group into organic molecules can enhance their biological activity and metabolic stability. mdpi.com

Specifically, derivatives of this compound have been investigated for their antiviral properties. For instance, studies have shown that the introduction of electron-withdrawing groups like trifluoromethyl on the phenyl ring of certain heterocyclic compounds can enhance antiviral activity. nih.gov While a broad patent review highlights the antiviral potential of thiazole derivatives against various viruses, including influenza, specific data on the activity of this compound against the Influenza A strain requires more targeted investigation. nih.gov The general antiviral activity of fluorinated compounds is well-documented, with such modifications often leading to increased efficacy. mdpi.com

Enzyme Inhibition Studies

Cholinesterase Inhibition

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial targets in the management of neurodegenerative diseases. Research into the inhibitory effects of this compound derivatives on these enzymes is an active area of investigation.

A study on mercapto-phenyl-1,2,4-triazole bearing thio-quinoline derivatives revealed insights into how substitutions on the phenyl ring influence cholinesterase inhibition. While the unsubstituted phenyl derivative showed baseline activity, the introduction of a 4-chlorophenyl group resulted in reduced activity against BChE. nih.gov Conversely, a 4-methylphenyl substitution demonstrated moderate inhibition. nih.gov Although this study did not directly examine the 4-(trifluoromethyl)phenyl substitution, it underscores the importance of the substituent's nature and position on the phenyl ring in determining inhibitory potency against cholinesterases.

Other Enzyme Targets

The inhibitory potential of this compound derivatives extends beyond cholinesterases. These compounds have been evaluated against various other enzymes implicated in disease pathogenesis.

One area of focus has been on protein arginine methyltransferases (PRMTs), with PRMT1 being a potential drug target for cervical cancer. researchgate.net Researchers have designed and synthesized 2,4-diphenyl-substituted thiazole derivatives as PRMT1 inhibitors. researchgate.net Specific compounds from this series exhibited significant inhibitory activity against PRMT1 without substantially affecting PRMT5. researchgate.net

Furthermore, thiazole-based derivatives have been designed as inhibitors of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.govresearchgate.net Certain N-(substituted-thiazol-2-yl)cinnamamide analogs demonstrated notable inhibitory activity against the viral protease. nih.govresearchgate.net

Additionally, hydrazinylthiazole derivatives have been screened for their α-amylase inhibition activity, which is relevant for diabetes management. nih.gov A derivative, 4-(4-Fluorophenyl)-2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)thiazole, was among the compounds tested, showing dose-dependent enzyme inhibition. nih.gov

Anti-inflammatory Potential and Receptor Modulation

Aryl Hydrocarbon Receptor (AhR) Activation

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in regulating immune responses. researchgate.netnih.gov Its activation can modulate inflammatory pathways, making it a target for anti-inflammatory drug development. researchgate.netplos.org

A specific derivative, JNJ-2482272, identified as 4-(4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-yl)pyrimidine-2-amine, has been characterized as a potent activator of the AhR in both rat and human cells. researchgate.net This compound was investigated as a potential anti-inflammatory agent. researchgate.net In a human AhR reporter assay, JNJ-2482272 demonstrated an EC50 value of 0.768 nM, indicating strong activation. researchgate.net This potent AhR activation suggests a mechanism through which this compound derivatives may exert anti-inflammatory effects.

Antioxidant Activity

Reactive oxygen species (ROS) can cause oxidative damage to cells, contributing to various diseases. researchgate.net Antioxidants can mitigate this damage by scavenging free radicals. Several studies have explored the antioxidant potential of thiazole derivatives.

The antioxidant activity of various thiazole derivatives has been evaluated using methods like the DPPH free radical scavenging assay. nih.govchemrxiv.org In a study of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, the derivative 4-(4-Fluorophenyl)-2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)thiazole was among the compounds that showed fairly good antioxidant potential. nih.gov Another study on phenolic thiazoles highlighted that the presence of phenolic groups and a hydrazone moiety contributes significantly to their antioxidant and antiradical activity. nih.gov

Research on mercapto-phenyl-1,2,4-triazole bearing thio-quinoline derivatives as tyrosinase inhibitors also provides relevant insights. While the primary focus was on tyrosinase inhibition, the study design involved substitutions on a phenyl ring, which is analogous to the structure of this compound. nih.gov This suggests that the electronic properties of substituents on the phenyl ring are critical in determining the antioxidant capacity of the molecule.

Below is a data table summarizing the inhibitory activities of selected thiazole derivatives.

| Compound/Derivative | Target Enzyme/Activity | Key Findings |

| 4-(4-Fluorophenyl)-2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)thiazole | α-Amylase Inhibition | Exhibited dose-dependent enzyme inhibition. nih.gov |

| 4-(4-Fluorophenyl)-2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)thiazole | Antioxidant Activity (DPPH) | Showed fairly good antioxidant potential. nih.gov |

| JNJ-2482272 [4-(4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-yl)pyrimidine-2-amine] | Aryl Hydrocarbon Receptor (AhR) Activation | Potent AhR activator with an EC50 of 0.768 nM in a human reporter assay. researchgate.net |

| 2,4-diphenyl-substituted thiazole derivatives | PRMT1 Inhibition | Certain derivatives showed significant and selective inhibition of PRMT1. researchgate.net |

| N-(substituted-thiazol-2-yl)cinnamamide analogs | SARS-CoV-2 Mpro Inhibition | Active compounds demonstrated IC50 values in the micromolar range. nih.govresearchgate.net |

Antiparasitic Activity (e.g., against Trypanosoma cruzi)

The search for novel therapeutic agents to treat Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant area of medicinal chemistry research. nih.govoatext.com The current treatments, benznidazole (B1666585) and nifurtimox, have limitations including considerable side effects and reduced efficacy in the chronic phase of the disease. nih.gov In this context, thiazole-containing compounds have emerged as a promising class of potent trypanocidal agents. nih.govglobalresearchonline.net

Research has focused on the structural design and synthesis of new 1,3-thiazole derivatives to evaluate their activity against T. cruzi. nih.gov Studies involving the synthesis of various thiazole derivatives have shown that modifications to the substituents attached to the phenyl and thiazole rings can significantly influence their anti-T. cruzi activity. nih.gov For instance, the introduction of a methyl group at position 5 of the thiazole ring was found in some cases to enhance the compound's trypanocidal properties. nih.gov

A notable study reported on a series of 1,3-thiazole derivatives where the strategic replacement of a phenyl ring with a pyridinyl heterocycle led to a substantial increase in activity. nih.gov This structural modification produced the most potent compound in the series, compound 14 , which exhibited a half-maximal inhibitory concentration (IC₅₀) against the trypomastigote form of the parasite in the submicromolar range (IC₅₀trypo = 0.37 μM). nih.gov This particular compound also demonstrated the ability to inhibit intracellular T. cruzi infection with a potency comparable to the reference drug, benznidazole. nih.gov Further investigation into the mechanism of cell death suggested that compound 14 induces apoptosis in the parasite. nih.gov

In another line of investigation, a series of 4-thiazolidinones and 1,3-thiazoles were synthesized and evaluated for their anti-T. cruzi potential. oatext.com This research included a series of compounds featuring a trifluoromethyl group at the para-position of an aryl ring, which is structurally relevant to this compound. oatext.com Within a series of 4-thiazolidinones, compound 3d was the most active, with an IC₅₀ of 7.8 µM against the trypomastigote form. oatext.com In a related series of compounds, 2n , 2l , and 2d also showed notable activity against the trypomastigote form, with IC₅₀ values of 3.7 µM, 7.9 µM, and 8.1 µM, respectively. oatext.com

The mechanism of action for some of these active thiazole derivatives has been explored, with studies suggesting the inhibition of cruzain, a crucial cysteine protease for the parasite's survival. nih.gov Several of the most active compounds against trypomastigotes were found to inhibit over 70% of cruzain's enzymatic activity at a concentration of 10 μM. nih.gov

Further research into naphthyl-thiazole derivatives also revealed cytotoxic potential against T. cruzi. unl.pt In these studies, both thiosemicarbazone precursors and the final thiazole products were evaluated, with compounds 1b , 1j , and 2l showing significant inhibitory potential against the intracellular amastigote forms of the parasite. unl.pt

These findings underscore the potential of the thiazole scaffold, particularly derivatives featuring a trifluoromethylphenyl moiety, as a foundational structure for developing new and effective drugs against Chagas disease. nih.govoatext.com

Research Findings on Anti-Trypanosoma cruzi Activity

The following table summarizes the inhibitory activity of selected thiazole and related derivatives against Trypanosoma cruzi.

| Compound | Derivative Series/Type | Target Form | IC₅₀ (μM) | Reference Drug | Reference Drug IC₅₀ (μM) | Citation |

| 14 | 1,3-Thiazole (pyridinyl variant) | Trypomastigote | 0.37 | Benznidazole | Not specified in abstract | nih.gov |

| 2n | 4-Thiazolidinone | Trypomastigote | 3.7 | Benznidazole | Not specified in abstract | oatext.com |

| 3d | 4-Thiazolidinone (trifluoromethyl series) | Trypomastigote | 7.8 | Benznidazole | Not specified in abstract | oatext.com |

| 2l | 4-Thiazolidinone | Trypomastigote | 7.9 | Benznidazole | Not specified in abstract | oatext.com |

| 2d | 4-Thiazolidinone | Trypomastigote | 8.1 | Benznidazole | Not specified in abstract | oatext.com |

| 1b | Naphthyl-thiosemicarbazone | Amastigote | Active | Benznidazole | Not specified in abstract | unl.pt |

| 1j | Naphthyl-thiosemicarbazone | Amastigote | Active | Benznidazole | Not specified in abstract | unl.pt |

| 2l | Naphthyl-thiazole | Amastigote | Active | Benznidazole | Not specified in abstract | unl.pt |

Structure Activity Relationship Sar and Pharmacophore Analysis

Influence of the Trifluoromethyl Group on Biological Activity

The trifluoromethyl (-CF3) group is a critical substituent in drug design, largely due to its unique electronic properties and steric profile. mdpi.com Its incorporation into the phenyl ring at the para-position significantly modulates the physicochemical characteristics of the parent molecule.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry. nih.gov This strong inductive effect is due to the high electronegativity of the three fluorine atoms, which significantly alters the electron distribution of the aromatic ring. mdpi.comnih.gov This electronic modification can enhance the binding affinity of the molecule to its biological target by influencing electrostatic interactions. mdpi.com

The trifluoromethyl group is often employed as a bioisostere for other chemical groups, such as the methyl (-CH3) or nitro (-NO2) group. nih.govresearchgate.net Bioisosterism refers to the substitution of a part of a molecule with another group that has similar physical or chemical properties, leading to a compound with a similar biological activity. While sterically larger than a methyl group, the CF3 group's lipophilicity and electronic nature make it a valuable replacement to improve metabolic stability and potency. mdpi.comresearchgate.net For instance, the replacement of an aliphatic nitro group with a CF3 group in certain compounds has led to more potent and metabolically stable analogues. nih.govnih.gov This strategy is useful because the nitro group, while having similar electronic properties, is often considered a metabolic liability. nih.gov

| Property | Trifluoromethyl (-CF3) Group | Comparison Group (e.g., -CH3, -NO2) | Implication in Drug Design |

| Electronic Effect | Strong electron-withdrawing (inductive) mdpi.comnih.gov | -CH3: Weak electron-donating-NO2: Strong electron-withdrawing | Modulates pKa, enhances binding affinity through electrostatic interactions. mdpi.com |

| Lipophilicity | Highly lipophilic (Hansch π ≈ +1.04) researchgate.net | -CH3: Lipophilic (Hansch π ≈ +0.5)-NO2: Hydrophilic (Hansch π ≈ -0.28) | Increases membrane permeability and can improve absorption. mdpi.com |

| Metabolic Stability | C-F bond is very strong and stable researchgate.net | C-H bonds in -CH3 are susceptible to oxidation. mdpi.com | Blocks metabolic hotspots, increasing drug half-life. mdpi.com |

| Bioisosterism | Acts as a bioisostere for methyl, nitro, and isopropyl groups. nih.govresearchgate.net | Shares steric and/or electronic similarities. | Allows for optimization of potency and pharmacokinetic properties. nih.govnih.gov |

The presence of the trifluoromethyl group has a profound impact on how a molecule interacts with its biological target. Its high lipophilicity can enhance the molecule's ability to cross cell membranes and access binding sites within proteins. mdpi.comresearchgate.net For example, modifications on the phenyl ring of some thiazole (B1198619) derivatives with a trifluoromethyl group have been shown to yield analogues with strong antimigration activities in cancer cells. acs.org

Role of the Thiazole Core and Substituent Patterns

The thiazole ring is a versatile heterocyclic scaffold that is a key component in numerous biologically active compounds, including natural products and synthetic drugs. nih.goveurekaselect.comnih.gov Its unique structure, containing both a sulfur and a nitrogen atom, allows for a wide range of chemical modifications at positions C2, C4, and C5, each influencing the molecule's pharmacological profile. globalresearchonline.net

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. globalresearchonline.net

Position 2: This position is often substituted to introduce groups that can interact with specific residues in a target's active site. For many thiazole-based compounds, the 2-aminothiazole (B372263) moiety is considered essential for certain activities, such as DNA gyrase inhibition, as it provides a key acceptor-donor interaction pattern. nih.gov

Position 4: The 4-phenyl ring, as seen in the title compound, is a common feature. Substituents on this phenyl ring play a pivotal role. For instance, in a series of pyrazolyl-thiazole derivatives, electron-withdrawing groups like nitro and halogens on the 4-phenyl ring significantly influenced antimicrobial activity. rsc.org

Position 5: This position is also crucial for modulating activity. In some series, substitution at the 5-position of the thiazole ring with groups like ethyl carboxylate led to a slight decrease in antimicrobial activity compared to unsubstituted analogues. nih.gov Conversely, moving a thiazole phenyl ring from the 4-position to the 5-position in another series resulted in a more linear analogue with stronger growth inhibitory and antimigratory effects. acs.org

| Study/Compound Series | Substituent Position | Observed Effect on Activity | Reference |

| Pyrazolyl-Thiazole Derivatives | Phenyl ring at C4 | Electron-withdrawing groups (-NO2, -Cl, -Br) increased antimicrobial activity. | rsc.org |

| Thiazole-Pyrazoline Hybrids | Thiazole ring at C5 | Introduction of an ethyl carboxylate group slightly decreased overall antimicrobial activity. | nih.gov |

| Thiazole-Based Migration Inhibitors | Thiazole ring at C5 | Moving the phenyl ring from C4 to C5 resulted in stronger growth inhibitory and antimigratory effects. | acs.org |

| Benzo[d]thiazole-hydrazones | Phenyl ring on hydrazone | Electron-donating groups (-OH, -OCH3) favored H+/K+ ATPase inhibition, while electron-withdrawing groups (-F, -Cl, -NO2) favored anti-inflammatory activity. | nih.govnih.gov |

The strategy of molecular hybridization, which involves combining two or more pharmacophores, is widely used to create new compounds with potentially enhanced or synergistic activities. ekb.egglobalresearchonline.net The thiazole core is frequently linked to other heterocyclic systems.

Pyrazoline: The combination of thiazole and pyrazoline rings has yielded hybrid compounds with a broad spectrum of biological activities, including antimicrobial and antitumor effects. nih.govekb.egnih.gov SAR studies on these hybrids have revealed that the substitution pattern on both the thiazole and the pyrazoline rings is critical for activity. For example, a 2,5-dimethoxyphenyl substituent on the pyrazoline ring was found to be more favorable for antimicrobial activity than a thiophene (B33073) substituent. nih.gov

Hydrazone: Thiazole-hydrazone derivatives are another important class of compounds. bohrium.com The hydrazone linker (-NH-N=CH-) is a valuable tool for connecting the thiazole core to various aromatic or heterocyclic rings. researchgate.net SAR studies on benzo[d]thiazole-hydrazones have shown that the nature of the substituent on the phenyl ring attached to the hydrazone moiety dictates the type of biological activity observed. Electron-donating groups tended to favor H+/K+ ATPase inhibitory activity, whereas electron-withdrawing groups promoted anti-inflammatory effects. nih.govnih.gov

Pyrimidine (B1678525): Pyrimidine is a key heterocycle found in nucleic acids and many drugs. researchgate.netjuniperpublishers.com Hybrid molecules incorporating both thiazole and pyrimidine rings have been developed as dual inhibitors of enzymes like COX-2 and soluble epoxide hydrolase (sEH), demonstrating potent anti-inflammatory and analgesic properties. nih.gov The synergistic effect of the two heterocyclic cores can lead to multi-target agents with improved therapeutic profiles.

Halogen Bonding and Other Non-Covalent Interactions

While the fluorine atoms in a trifluoromethyl group are not typical hydrogen bond acceptors, the -CF3 group as a whole can participate in significant non-covalent interactions. nih.gov Recent studies have shown that the trifluoromethyl group can act as a halogen bond donor. iucr2017.org This is attributed to a phenomenon called group polarizability and the anomeric effect, where polarization can create a region of positive electrostatic potential on the carbon atom of the CF3 group, allowing it to interact with nucleophiles. nih.goviucr2017.org

Computational and Biophysical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely employed to understand the interactions between small molecules, like thiazole (B1198619) derivatives, and their protein targets. Studies on compounds structurally related to 4-(4-(trifluoromethyl)phenyl)thiazole have revealed key binding modes and interactions that are crucial for their biological activity.

For instance, docking studies on thiazole derivatives have identified them as potential inhibitors for various protein kinases, which are crucial regulators of cell signaling. The trifluoromethylphenyl moiety often plays a significant role in these interactions. Derivatives have been docked against targets such as VEGFR-2, a key protein in angiogenesis, and other tyrosine kinases. rjptonline.orgnih.gov In these simulations, the thiazole core and its substituents form hydrogen bonds, hydrophobic interactions, and halogen bonds with amino acid residues in the active site of the target protein. rjptonline.org For example, studies on similar fluorinated thiazolidin-4-one derivatives targeting the C-KIT Tyrosine Kinase (PDB: 1T46) have shown strong binding affinities, with the trifluoro group contributing significantly to favorable interactions. rjptonline.org The binding energy for these compounds ranged from -7.7 to -9.2 kcal/mol, indicating stable binding. rjptonline.org

| Compound Type | Protein Target | Reported Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 3-Ethyl-5-fluoro-2-(3-trifluoromethyl-phenylimino)-thiazolidin-4-one | C-KIT Tyrosine Kinase (1T46) | -8.8 | LYS623, ASP810, CYS673 rjptonline.org |

| 3-Ethyl-5-fluoro-2-(4-trifluoromethoxy-phenylimino)-thiazolidin-4-one | C-KIT Tyrosine Kinase (1T46) | -9.2 | LYS623, HIS790, GLY676 rjptonline.org |

| Thiazolyl-Coumarin Derivative (6d) | VEGFR-2 | -9.900 | Not specified nih.gov |

| 4-Trifluoromethyl Phenyl Thiourea (B124793) (4TFMPTU) | Breast Cancer Protein (8HOK) | -6.0 | Not specified researchgate.net |

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. For thiazole derivatives, DFT calculations are employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. nih.govsciensage.info

These calculations help in understanding the molecule's intrinsic properties, such as the distribution of electron density and the energies of molecular orbitals. researchgate.netejournal.by The optimized geometry from DFT calculations, including bond lengths and angles, can be compared with experimental data from X-ray crystallography to validate the computational model. nih.gov Such studies have been performed on various complex thiazole derivatives, providing a detailed picture of their three-dimensional structure and electronic landscape. nih.govresearchgate.net

A critical aspect of DFT calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. sciensage.infonih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net This characteristic is often associated with enhanced bioactivity. Conversely, a large energy gap implies high stability and lower reactivity. researchgate.net DFT calculations on various heterocyclic compounds, including those with thiazole and triazole cores, have been used to compute this energy gap, often correlating the results with observed biological activity. sciensage.inforesearchgate.net For example, a study on antifungal compounds found a correlation between a lower HOMO-LUMO gap and stronger activity. sciensage.info

| Compound Type | Phase/Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Triazole Derivative (TMQ) | Gas Phase (DFT/B3LYP) | -6.164 | -2.086 | 4.078 researchgate.net |

| Thiazole-Pyridine Derivative | Gas Phase (DFT) | - | - | 4.573 researchgate.net |

| Thiazole-Pyridine Derivative | Aqueous Phase (DFT) | - | - | 4.677 researchgate.net |

| Pyrazolo-Pyrimidine Derivative | Gas Phase (DFT) | - | - | Small gap indicates reactivity nih.gov |

In Silico Prediction of Molecular Properties Relevant to Bioactivity

In silico methods are used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, as well as their potential for toxicity. These predictions are vital in the early stages of drug discovery to filter out compounds with unfavorable properties. For derivatives closely related to this compound, various physicochemical properties have been predicted using computational models.

These properties include octanol-water partition coefficient (LogKow or LogP), water solubility, pKa, polarizability, and molar refractivity. epa.gov Such parameters are critical for determining a molecule's drug-likeness, which is often assessed using guidelines like Lipinski's Rule of Five. researchgate.net Studies on similar compounds like 4-Trifluoromethyl Phenyl Thiourea have shown adherence to these rules, suggesting favorable properties for oral bioavailability. researchgate.net

| Property | Predicted Value |

|---|---|

| LogKow (Octanol-Water Partition Coefficient) | 3.71 epa.gov |

| Water Solubility (mg/L) | 1.69e-5 (Calculated) epa.gov |

| pKa (Acidic) | 5.00 epa.gov |

| pKa (Basic) | 2.07 epa.gov |

| Molar Refractivity | 61.6 epa.gov |

| Polarizability (ų) | 24.4 epa.gov |

| Density (g/cm³) | 1.41 epa.gov |

| Boiling Point (°C) | 346 epa.gov |

| Melting Point (°C) | 84.4 epa.gov |

*Data for a structurally similar analog. epa.gov

X-ray Crystallography and Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule. While the specific crystal structure for this compound is not detailed in the provided sources, studies on closely related molecules offer valuable structural insights.

For example, the crystal structure of 3-[4-(trifluoromethyl)phenyl]-3a,4,8,8a-tetrahydro-6H- nih.govresearchgate.netdioxepino[5,6-d] researchgate.netnih.govoxazole reveals that the compound crystallizes in a monoclinic system. researchgate.netejournal.by Structural analyses of other thiazole derivatives show how intermolecular interactions, such as hydrogen bonding and π-π stacking, govern the crystal packing. cardiff.ac.ukrsc.org The conformation of the phenyl and thiazole rings relative to each other is a key structural feature. In many structures, these rings are not coplanar. nih.gov The arrangement of molecules in the crystal lattice can significantly influence the material's solid-state properties, including fluorescence and solubility. rsc.org

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| 3-[4-(trifluoromethyl)phenyl]-...-oxazole | Monoclinic | P1 21/n 1 | Noncentrosymmetric space group researchgate.netejournal.by |

| 4-(4-chlorophenyl)-...-thiazole (4) | Triclinic | Pī | Two independent molecules in the asymmetric unit cardiff.ac.uk |

| 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole | Monoclinic | Not specified | Triazole ring interplanar angle of ~64° with the phenyl plane nih.gov |

Spectroscopic Characterization in Relation to Structure-Activity

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for structure elucidation and confirmation.

NMR Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure of synthesized thiazole derivatives. nih.gov The chemical shifts of protons and carbons are highly dependent on their electronic environment. For the this compound scaffold, the protons on the thiazole ring typically appear in the aromatic region of the ¹H NMR spectrum. chemicalbook.com For the parent thiazole ring, proton signals are observed around δ 9.00, 7.93, and 7.65 ppm. chemicalbook.com The protons on the phenyl ring will exhibit a characteristic splitting pattern, often as two doublets, due to the para-substitution. The strong electron-withdrawing effect of the trifluoromethyl group influences the chemical shifts of the adjacent aromatic protons. researchgate.net ¹³C NMR spectra provide information on the carbon skeleton, with distinct signals for the thiazole and phenyl carbons, as well as the carbon of the CF₃ group. spectrabase.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a thiazole derivative will show characteristic absorption bands. Key vibrations include C=N stretching from the thiazole ring, aromatic C=C stretching from the phenyl ring, and strong C-F stretching vibrations from the trifluoromethyl group. nih.gov For the parent thiazole ring, characteristic bands appear around 1496 cm⁻¹ (C-N stretch) and 1580 cm⁻¹ (C=C stretch). researchgate.net The IR spectra of related compounds show N-H stretching (if applicable) in the region of 3138–3278 cm⁻¹ and C=N stretching around 1693 cm⁻¹. nih.gov These spectral data are crucial for confirming the molecular structure and can be correlated with theoretical vibrational frequencies calculated using DFT. nih.govresearchgate.net

Future Directions and Research Opportunities

Design and Synthesis of Next-Generation Thiazole-Based Candidates

The future of drug discovery based on the 4-(4-(trifluoromethyl)phenyl)thiazole core lies in the rational design and efficient synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. Building upon established synthetic methodologies like the Hantzsch thiazole (B1198619) synthesis, researchers are exploring new chemical space by introducing diverse substituents at various positions of the thiazole ring. jpionline.org

Key strategies for generating next-generation candidates include:

Structural Hybridization: Combining the trifluoromethylphenyl-thiazole core with other pharmacologically important moieties. For instance, creating hybrids with pyrazole, triazole, or coumarin (B35378) systems has been shown to produce compounds with potent anticancer and antimicrobial activities. ajgreenchem.comnih.govnih.gov

Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties to enhance biological activity or reduce toxicity. The trifluoromethyl group itself is a bioisostere for other groups and its strategic placement is a key design element. mdpi.com

Multi-component Reactions: Utilizing one-pot reactions to rapidly generate a library of diverse thiazole derivatives, which can then be screened for biological activity. researchgate.net

Modification of Linkers: For compounds where the thiazole acts as a scaffold connecting different pharmacophores, modifying the linking group can significantly impact activity. Studies have shown that changing from an amide to a carbonyl linker can dramatically enhance cytotoxic effects in cancer cell lines. nih.gov

Recent synthetic efforts have yielded a variety of novel thiazole derivatives, demonstrating the versatility of this scaffold.

| Derivative Type | Synthetic Approach | Potential Application | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole Hybrids | Ring closure reaction of 4-(4-(trifluoromethyl)phenyl)thiosemicarbazide. | Antitumor (Chronic Myelogenous Leukemia) | nih.gov |

| Thiazole-1,2,3-Triazole Hybrids | 1,3-dipolar cycloaddition via "click chemistry". | Anticancer (Glioblastoma) | ajgreenchem.com |

| Di-, Tri-, and Tetrathiazole Moieties | Reaction of bromo-thiazole derivatives with heterocyclic amines. | Antimicrobial | mdpi.com |

| Methoxybenzoyl-Aryl-Thiazoles | Modification of thiazolidine (B150603) ring and amide linker. | Anticancer (Melanoma, Prostate) | nih.gov |

| Thiazolo[4,5-d]pyrimidine (B1250722) Derivatives | Fusion of trifluoromethyl group with thiazolo[4,5-d]pyrimidine structure. | Anticancer | nih.gov |

Exploration of Novel Biological Targets and Therapeutic Areas

While initial research has highlighted the anticancer potential of trifluoromethylphenyl-thiazole derivatives, the structural motif is characteristic of compounds with a wide array of biological activities. nih.govresearchgate.net Future investigations should focus on screening this class of compounds against a broader range of biological targets to uncover new therapeutic applications.

Promising areas for exploration include:

Kinase Inhibition: Many thiazole-based compounds act as kinase inhibitors. Beyond established targets like Bcr-Abl and EGFR, exploring inhibition of other kinases involved in cancer, inflammation, and metabolic disorders could yield new leads. nih.govnih.gov For example, high-throughput screening has identified thiazoles as potent inhibitors of Plasmodium falciparum cGMP-dependent protein kinase (PKG), suggesting a potential for developing new antimalarial drugs. researchgate.net

Neurodegenerative Diseases: The role of certain enzymes in the progression of neurodegenerative diseases presents an opportunity for thiazole-based inhibitors.

Infectious Diseases: The thiazole scaffold is present in compounds with demonstrated antibacterial, antifungal, and antiviral properties. nih.govnih.gov Synthesizing and testing new derivatives against multidrug-resistant pathogens is a critical area of research. mdpi.com

Enzyme Inhibition: Thiazole derivatives have been found to inhibit various enzymes, including sirtuins (like SIRT2), which are involved in cancer and aging, and Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1), a potential anticancer target. sci-hub.semdpi.com

| Biological Target/Area | Specific Example | Compound Class | Reference |

|---|---|---|---|

| Anticancer (Kinase Inhibitor) | Bcr-Abl Protein Kinase | 1,3,4-Thiadiazole derivatives | nih.gov |

| Antimalarial (Kinase Inhibitor) | Plasmodium falciparum PKG | Thiazole scaffold | researchgate.net |

| Anticancer (Enzyme Inhibitor) | Human Pin1 | Thiazole-based derivatives | sci-hub.se |

| Anticancer (Enzyme Inhibitor) | SIRT2 | Thiazole-based derivatives | mdpi.com |

| Anticancer (Dual Kinase Inhibitor) | EGFR/VEGFR-2 | Coumarin-thiazole hybrids | nih.gov |

| Antiviral | Influenza A virus (H5N1) | Thiazole-pyrazole analogues | nih.gov |

Advanced Computational Modeling and Drug Design Strategies

Computer-Aided Drug Design (CADD) is an indispensable tool for accelerating the discovery and optimization of new drug candidates. nih.gov By leveraging computational power, researchers can predict how modifications to the this compound structure will affect its interaction with biological targets, thereby guiding synthetic efforts toward more promising molecules.

Future computational strategies should include:

Molecular Docking and Virtual Screening: These techniques can be used to screen large virtual libraries of thiazole derivatives against the three-dimensional structures of target proteins. nih.gov This allows for the rapid identification of potential hits with favorable binding energies and interaction patterns, such as the π-π stacking and hydrophobic interactions observed for SIRT2 inhibitors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of the thiazole derivatives and their biological activity. This can help in predicting the activity of newly designed compounds before they are synthesized.

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used to design new molecules that fit the pharmacophore and are likely to be active.

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding and the influence of the trifluoromethyl group on molecular conformation. The unique properties of the trifluoromethyl group, such as its high electronegativity and lipophilicity, are critical factors to consider in these models for enhancing binding affinity and pharmacokinetic behavior. mdpi.com

The integration of these computational approaches can create a more efficient and cost-effective drug discovery pipeline, reducing the reliance on traditional, time-consuming screening methods. eurekaselect.com

Development of High-Throughput Screening Assays for Compound Evaluation

To efficiently evaluate the growing libraries of newly synthesized thiazole derivatives, the development and implementation of robust high-throughput screening (HTS) assays are essential. HTS allows for the rapid testing of thousands of compounds, significantly accelerating the identification of promising leads. nih.gov

Future efforts in this area should focus on:

Miniaturization and Automation: Developing assays in high-density formats, such as 1536-well plates, minimizes reagent consumption and allows for automated handling, increasing throughput. The development of a robust enzymatic assay for P. falciparum PKG in this format is a prime example of this approach. researchgate.net

Mechanism-Based Assays: Designing assays that can not only identify active compounds but also provide initial insights into their mechanism of action. For example, a mechanism-based HTS method was successfully used to identify Pin1 inhibitors. sci-hub.se

Cascading Assay Systems: Implementing a tiered screening approach where large numbers of compounds are first evaluated in a primary, high-throughput assay. nih.gov The most promising hits are then advanced to more complex and physiologically relevant secondary assays, such as cell-based assays, to confirm activity and assess properties like cytotoxicity. nih.govmdpi.com

Profiling for Off-Target Effects and Liabilities: Integrating assays to identify potential liabilities early in the discovery process is crucial. This includes screening for redox activity, chemical reactivity, and metabolic stability to flag promiscuous compounds or those with undesirable properties, ensuring that resources are focused on the most viable candidates. nih.gov

By establishing a comprehensive and efficient screening cascade, researchers can more effectively navigate the vast chemical space of thiazole derivatives to discover next-generation therapeutic agents.

Q & A

Advanced Research Question

- Dose-Response Analysis : Confirm activity trends across multiple concentrations (e.g., nonlinear responses in antifungal assays ).

- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilic interactions, as seen in compound 3h (99% yield, MIC = 2 µg/mL vs. Candida spp.) .

- Computational Validation : Compare docking poses (e.g., π–π interactions vs. hydrogen bonding) to explain discrepancies between in vitro and in silico results .

How do researchers design structure-activity relationship (SAR) studies for this compound derivatives?

Advanced Research Question

- Core Modifications : Replace the thiazole ring with triazole or oxadiazole to assess heterocycle dependency (e.g., triazole analogs showed reduced AChE inhibition ).

- Substituent Screening : Test para-substituted phenyl groups (e.g., fluoro, bromo) to evaluate electronic effects. Fluorophenyl derivatives demonstrated enhanced antiparasitic activity (IC₅₀ = 0.8 µM vs. Leishmania) .

- Pharmacophore Mapping : Identify critical moieties (e.g., trifluoromethylphenyl for hydrophobic interactions) using 3D-QSAR models .

What experimental controls are essential in biological assays for thiazole derivatives?

Basic Research Question

- Positive Controls : Use established drugs (e.g., donepezil for anticholinesterase assays ).

- Solvent Controls : Account for DMSO cytotoxicity (limit ≤1% v/v).

- Replicate Experiments : Perform triplicate measurements to ensure reproducibility (e.g., ±5% SD in enzyme inhibition assays) .

How can computational methods guide the optimization of this compound derivatives?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Predict binding stability (e.g., RMSD < 2 Å over 100 ns simulations for AChE complexes ).

- Free Energy Calculations : Use MM-PBSA to rank derivatives by binding affinity (ΔG < −30 kcal/mol correlates with sub-µM IC₅₀) .

- ADMET Prediction : Assess pharmacokinetics (e.g., CYP450 inhibition risk) via tools like SwissADME .

What are common pitfalls in interpreting crystallographic data for thiazole derivatives?

Advanced Research Question

- Disorder in Crystal Lattices : Address overlapping electron densities (e.g., flexible propynyloxy groups ).

- Thermal Motion Artifacts : Refine anisotropic displacement parameters (ADPs) to avoid misinterpretation of bond lengths .

- Polymorphism : Screen multiple crystallization solvents (e.g., methanol vs. acetonitrile) to isolate stable polymorphs .

How do researchers validate target engagement in cellular assays?

Advanced Research Question

- Competitive Binding Assays : Use fluorescent probes (e.g., thioflavin T for AChE) to measure displacement .

- Gene Knockdown : Compare activity in wild-type vs. CRISPR-edited cells (e.g., AChE-KO neurons) .

- Thermal Shift Assays : Monitor protein melting temperature (ΔTm > 2°C indicates binding) .

What synthetic routes minimize toxicity in thiazole-based drug candidates?

Advanced Research Question

- Greener Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce hepatotoxicity .

- Catalyst Recycling : Use immobilized catalysts (e.g., SiO₂-supported CuI) to limit heavy metal contamination .

- Byproduct Mitigation : Employ flow chemistry to control exothermic reactions (e.g., nitro group reductions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.